molecular formula C12H11N5O3 B2864088 5-(1H-imidazol-1-yl)-1,3-dimethyl-6-nitro-1,3-dihydro-2H-benzimidazol-2-one CAS No. 936081-42-4

5-(1H-imidazol-1-yl)-1,3-dimethyl-6-nitro-1,3-dihydro-2H-benzimidazol-2-one

Cat. No.: B2864088
CAS No.: 936081-42-4
M. Wt: 273.252
InChI Key: QMNCCVLHKZMTTG-UHFFFAOYSA-N
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Description

5-(1H-Imidazol-1-yl)-1,3-dimethyl-6-nitro-1,3-dihydro-2H-benzimidazol-2-one (CAS: 936081-42-4) is a nitro-substituted benzimidazolone derivative with a 1H-imidazole substituent at the 5-position and methyl groups at the 1- and 3-positions (Figure 1). It is cataloged as a high-purity (95%) compound in chemical supplier databases . The benzimidazolone core is a privileged scaffold in medicinal chemistry, known for its versatility in binding to biological targets via hydrogen bonding and π-π interactions.

Properties

IUPAC Name

5-imidazol-1-yl-1,3-dimethyl-6-nitrobenzimidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N5O3/c1-14-8-5-10(16-4-3-13-7-16)11(17(19)20)6-9(8)15(2)12(14)18/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMNCCVLHKZMTTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC(=C(C=C2N(C1=O)C)[N+](=O)[O-])N3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the benzimidazole core. One common approach is the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions. Subsequent nitration and methylation steps are employed to introduce the nitro and methyl groups, respectively.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Catalysts and solvents are carefully selected to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a metal catalyst or using chemical reductants like sodium borohydride (NaBH₄).

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and strong bases.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of alkylated derivatives.

Scientific Research Applications

This compound has diverse applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules.

  • Biology: It can be used as a probe in biological studies to understand cellular processes.

  • Medicine: Potential therapeutic applications include its use as an antimicrobial agent or in drug design.

  • Industry: It may be used in the development of new materials or as a chemical intermediate.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets. For example, it may bind to enzymes or receptors, altering their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The table below highlights key differences between the target compound and structurally related benzimidazolone derivatives:

Compound Substituents Molecular Weight Key Properties/Applications
Target compound (CAS: 936081-42-4) 1,3-dimethyl, 5-(1H-imidazol-1-yl), 6-nitro 317.3 g/mol High polarity due to imidazole and nitro groups; potential antiviral/antimicrobial activity
1-Methyl-5-nitro-1,3-dihydro-2H-benzimidazol-2-one (CAS: 66108-85-8) 1-methyl, 5-nitro 207.2 g/mol Simplified structure; lacks imidazole group; used as a synthetic intermediate
5-[(2-Aminoethyl)amino]-6-nitro-1,3-dihydro-2H-benzimidazol-2-one 5-(2-aminoethylamino), 6-nitro 279.3 g/mol Aminoethyl side chain enhances solubility; potential for DNA intercalation or kinase inhibition
5-(Piperazin-1-ylsulfonyl)-1,3-dihydro-2H-benzimidazol-2-one 5-(piperazin-1-ylsulfonyl) 326.4 g/mol Sulfonyl-piperazine group improves solubility in polar solvents; metal ion chelation
5-[(Pyridin-2-ylmethyl)amino]-1,3-dihydro-2H-benzimidazol-2-one (47Q) 5-(pyridin-2-ylmethylamino) 240.3 g/mol Pyridine moiety enables π-stacking; explored in receptor-targeted drug design

Key Observations :

  • Compared to the piperazinyl-sulfonyl analog , the target compound lacks a strongly polar sulfonyl group, suggesting lower solubility in aqueous media but greater lipophilicity, which may influence membrane permeability.
  • The aminoethylamino analog highlights how side-chain modifications can tailor solubility and target engagement, though the nitro group in all compounds may limit metabolic stability.

Biological Activity

5-(1H-imidazol-1-yl)-1,3-dimethyl-6-nitro-1,3-dihydro-2H-benzimidazol-2-one, commonly referred to as compound 936081-42-4, is a benzimidazole derivative that has garnered attention for its potential biological activities. This compound features a unique structure that may contribute to a variety of pharmacological effects, including anti-cancer, anti-inflammatory, and antimicrobial properties.

Structural Overview

The chemical structure of the compound can be described by the following formula:

C11H12N4O3C_{11}H_{12}N_{4}O_{3}

This structure includes an imidazole ring and a nitro group, which are critical for its biological activity.

Anticancer Activity

Recent studies have indicated that benzimidazole derivatives exhibit significant anticancer properties. For instance, compounds structurally similar to this compound have shown promising results in inhibiting tumor growth.

A notable study demonstrated that certain benzimidazole derivatives could induce apoptosis in cancer cell lines such as MCF7 and MDA-MB 231. The IC50 values for these compounds ranged from 7.4 μM to 25.72 μM, indicating effective cytotoxicity against these cells .

Antimicrobial Activity

The antimicrobial efficacy of benzimidazole derivatives has also been well documented. A comparative analysis revealed that compounds with similar structures displayed activity against both Gram-positive and Gram-negative bacteria. For example:

Compound Target Bacteria MIC (μg/mL)
Compound AStaphylococcus aureus40
Compound BEscherichia coli200
Compound CPseudomonas aeruginosa500

The activities were measured using the Minimum Inhibitory Concentration (MIC) method .

Anti-inflammatory Properties

Benzimidazole derivatives have also been evaluated for their anti-inflammatory effects. Compounds similar to this compound demonstrated inhibition of pro-inflammatory cytokines in vitro. The mechanism often involves the modulation of signaling pathways related to inflammation .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of benzimidazole derivatives. The presence of the imidazole ring and nitro group has been identified as significant contributors to their biological activities. Modifications at various positions on the benzimidazole scaffold can enhance potency and selectivity against specific biological targets .

Case Study 1: Anticancer Efficacy in Vivo

A recent study involved testing the anticancer efficacy of a benzimidazole derivative in a mouse model bearing human tumor xenografts. The results indicated that treatment with the compound significantly reduced tumor volume compared to control groups. The observed mechanism involved increased apoptosis markers and reduced proliferation rates in tumor tissues .

Case Study 2: Antimicrobial Testing

In another study, the antimicrobial activity of a series of benzimidazole derivatives was assessed against various pathogens. The results showed that certain modifications led to enhanced activity against resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus), highlighting the potential for developing new antibiotics based on this scaffold .

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